Spiradine A

Description

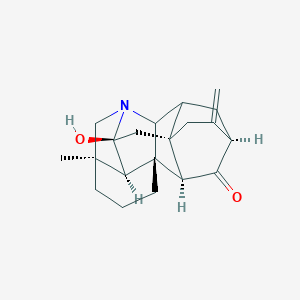

Structure

2D Structure

Properties

CAS No. |

19741-46-9 |

|---|---|

Molecular Formula |

C20H25NO2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(1S,5R,11R,14S,16S,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |

InChI |

InChI=1S/C20H25NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-12,14-16,23H,1,3-9H2,2H3/t11-,12?,14-,15?,16-,17+,18+,19+,20+/m1/s1 |

InChI Key |

YWJLOJZDBLDKSA-MLJITFGKSA-N |

SMILES |

CC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1[C@]5(C[C@]67[C@H]3C(=O)[C@H](CC6C4N5C2)C(=C)C7)O |

Canonical SMILES |

CC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Spiradine a

Botanical Sources and Geographical Distribution of Spiradine A

This compound has been reported in plants belonging to two distinct families: Rosaceae and Ranunculaceae. The geographical distribution of these source plants influences where this compound can be naturally found.

Genus Spiraea (Rosaceae Family) as a Primary Source

The genus Spiraea, part of the Rosaceae family, is recognized as a primary source of this compound. Spiraea species are deciduous shrubs native to the temperate Northern Hemisphere, with significant diversity in East Asia wikipedia.orgtsu.ru. Species such as Spiraea japonica and Spiraea japonica var. fortunei have been identified as containing this compound nih.govjipb.net. Other Spiraea species have also been found to contain various diterpene alkaloids, highlighting the genus as a source of these compounds researchgate.netnih.govmdpi.com.

Thalictrum sessile (Ranunculaceae Family) as a Source

Thalictrum sessile, a species within the Ranunculaceae family, is another documented source of this compound nih.govuodiyala.edu.iq. The genus Thalictrum comprises perennial herbs found nearly worldwide, mostly in temperate regions floranorthamerica.orgefloras.org. The identification of this compound in Thalictrum sessile indicates the presence of this diterpenoid alkaloid in a family distinct from Rosaceae, although diterpene alkaloids are considered characteristic of the Ranunculaceae family in general nih.gov.

Phytochemical Screening and Diversity of Secondary Metabolites in Source Plants

Phytochemical screening of Spiraea and Thalictrum species reveals a diverse array of secondary metabolites. In Spiraea, studies have identified various classes of compounds, including flavonoids, phenolcarboxylic acids, lignans, terpenoids, alkaloids, and steroids researchgate.netnih.gov. A comprehensive analysis of Spiraea species in Russia, for instance, highlighted flavonoids (such as quercetin (B1663063) and kaempferol (B1673270) derivatives) and hydroxycinnamic acids as major constituents mdpi.com. This diversity in secondary metabolites necessitates specific isolation techniques to obtain this compound.

Thalictrum species are also known to contain numerous alkaloids, along with other non-alkaloid compounds like triterpenoid (B12794562) saponins (B1172615) efloras.orgresearchgate.net. Phytochemical screening of Thalictrum species has identified the presence of alkaloids, flavonoids, glycosides, phenols, saponins, steroids, and terpenoids, among others nih.govbiomedpharmajournal.orgresearchgate.netnih.govphytojournal.com. The presence of this compound within this complex metabolic environment underscores the importance of selective isolation methods.

| Plant Genus | Family | Key Secondary Metabolite Classes Identified |

| Spiraea | Rosaceae | Flavonoids, Phenolcarboxylic acids, Lignans, Terpenoids, Alkaloids, Steroids |

| Thalictrum | Ranunculaceae | Alkaloids, Triterpenoid saponins, Flavonoids, Glycosides, Phenols, Steroids, Terpenoids |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its plant sources typically involves a combination of extraction and chromatographic techniques. Extraction is the initial step to separate the desired compounds from the plant material, utilizing various solvents based on the polarity of the target molecules rroij.comorganomation.comresearchgate.netslideshare.net. Common extraction methods include solvent extraction techniques such as solid-liquid extraction, Soxhlet extraction, and maceration organomation.comslideshare.net. More advanced techniques like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction can offer improved efficiency and shorter extraction times organomation.comslideshare.net.

Following extraction, chromatographic techniques are crucial for the isolation and purification of this compound from the complex crude extract rroij.comiipseries.orgrsc.orgnih.gov. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase iipseries.orgnih.gov. Various chromatographic methods are employed in natural product isolation, including column chromatography, which is commonly used for purification iipseries.orgnih.gov. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of phytoconstituents and is often used in the isolation of natural products rroij.comiipseries.org. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and as a preliminary step iipseries.org. Preparative chromatography methods, such as flash chromatography and preparative HPLC, are utilized to obtain larger quantities of pure compounds iipseries.orgchromatographyonline.com. The specific techniques and conditions used for this compound isolation would be optimized based on its chemical properties and the composition of the plant extract.

Structural Elucidation and Stereochemistry of Spiradine a

Spectroscopic Characterization Methodologies for Spiradine A

Spectroscopic techniques play a crucial role in the initial stages of structure elucidation for complex natural products like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. cjnmcpu.com HRMS provides a highly accurate mass-to-charge ratio ([M+H]⁺ or other ions), which allows for the calculation of the molecular formula. cjnmcpu.comnih.gov This information is critical for confirming the number and type of atoms present in the molecule, providing a basis for structural proposals derived from NMR and other data. nih.gov

X-ray Crystallographic Analysis for Absolute Configuration Determination of this compound Methiodide

Due to the complexity of the this compound structure, X-ray crystallography of a crystalline derivative was undertaken to definitively determine its structure and, importantly, its absolute configuration. rsc.orgrsc.org The methiodide derivative of this compound was used for this analysis. rsc.orgrsc.org X-ray crystallography involves diffracting X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to create a three-dimensional map of the electron density, from which the positions of the atoms can be determined. libretexts.orgsciencemuseum.org.uk The crystal structure of this compound methiodide was determined using three-dimensional X-ray crystallographic techniques. rsc.org The crystals were found to be orthorhombic, with space group P2₁2₁2₁, and unit cell dimensions a = 14.04 Å, b = 15.88 Å, and c = 8.55 Å, with Z = 4. rsc.orgrsc.org The structure was refined using least-squares techniques, and the absolute configuration was determined using the anomalous dispersion method. rsc.orgrsc.org This analysis was crucial in establishing the complex fused ring system and the stereochemistry at each chiral center in this compound. rsc.orgrsc.org

Classification of this compound within Hetisine-Type C20-Diterpenoid Alkaloids

This compound is classified as a hetisine-type C20-diterpenoid alkaloid. researchgate.netsemanticscholar.orgrsc.org Diterpenoid alkaloids are a large class of natural products with complex polycyclic structures, primarily found in plants from the Aconitum, Delphinium, and Spiraea genera. nih.govrsc.orgnih.gov C20-diterpenoid alkaloids are characterized by a skeleton containing 20 carbon atoms. rsc.orgmdpi.com

Structural Features of the Heptacyclic Hetisane Skeleton

Hetisine-type diterpenoid alkaloids are characterized by a heptacyclic (seven-ring) hetisane skeleton. researchgate.netsemanticscholar.orgrsc.orgrsc.org This intricate cage-like structure is formed through specific bond formations. rsc.org A key feature of the hetisane skeleton is the linkage between C(14)-C(20) and N-C(6) bonds, which differentiates it from other diterpenoid alkaloid types. researchgate.netsemanticscholar.orgrsc.org The fusion of rings A, B, and C in hetisine-type DAs is consistently A/B trans and B/C cis. semanticscholar.org The hetisane skeleton contains a five-membered G ring (C(4), C(5), C(6), N, C(19)) which adopts a twist conformation, and a ring H (C(5), C(6), N, C(20), C(10)) in an envelope conformation. semanticscholar.org

Comparison with Related Atisine-Type Diterpene Alkaloids

Atisine-type C20-diterpenoid alkaloids are considered biosynthetic precursors to hetisine-type alkaloids. rsc.org The hetisane skeleton found in this compound and other hetisine-type DAs is formed by the cyclization of an atisine-type DA through the formation of the C(14)-C(20) and N-C(6) bonds. researchgate.netsemanticscholar.orgrsc.org Atisine-type DAs possess a pentacyclic core structure with nitrogen located between C19 and C20. mdpi.com They typically have a basic skeleton of five six-membered rings. nih.govrsc.org The structural difference lies in the additional cyclization present in the heptacyclic hetisane skeleton compared to the pentacyclic atisane (B1241233) skeleton. researchgate.netsemanticscholar.orgrsc.orgrsc.org

Here is a table summarizing some key structural features:

| Feature | Hetisine-Type Alkaloids (e.g., this compound) | Atisine-Type Alkaloids |

| Carbon Count | C20 | C20 |

| Ring System | Heptacyclic (seven rings) researchgate.netsemanticscholar.orgrsc.org | Pentacyclic (five rings) nih.govmdpi.comrsc.org |

| Key Linkages | C(14)-C(20) and N-C(6) bonds researchgate.netsemanticscholar.orgrsc.org | Nitrogen between C19 and C20 mdpi.com |

| Biosynthesis | Derived from Atisine-type alkaloids rsc.org | Precursor to Hetisine-type alkaloids rsc.org |

Investigation of Biological Activities and Molecular Mechanisms of Action of Spiradine a

Antiplatelet Aggregation Activity and Related Diterpene Alkaloids from Spiraea japonica

Spiraea japonica is a source of various diterpene alkaloids, some of which have demonstrated significant antiplatelet aggregation activity. researchgate.netnih.gov This activity is of interest due to the role of platelet aggregation in thrombotic disorders. Studies have investigated the effects of these alkaloids on platelet aggregation induced by different agonists. nih.govnih.gov

Inhibition of Platelet-Activating Factor (PAF)-Induced Aggregation

Research indicates that certain atisine-type diterpene alkaloids isolated from Spiraea japonica can significantly inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). nih.govnih.gov PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation. mdpi.com The inhibition of PAF-induced aggregation suggests a potential mechanism of action for these compounds in interfering with specific signaling pathways involved in platelet activation. Studies on the structure-activity relationships of related spiramine alkaloids have suggested that the presence of an oxygen substitution at the C-15 position and an oxazolidine (B1195125) ring may be important for their inhibitory effects on PAF-induced aggregation. nih.govresearchgate.net

Assessment in In Vitro and Ex Vivo Models

The antiplatelet aggregation activities of diterpene alkaloids from Spiraea japonica, including related spiramine compounds, have been assessed in both in vitro and ex vivo models. nih.govresearchgate.netmdpi.comnih.govplos.org In vitro studies typically involve testing the compounds' effects on platelet aggregation in platelet-rich plasma or washed platelets stimulated with agonists like PAF, ADP, or arachidonic acid. nih.govnih.gov Ex vivo assessments involve administering the compound to animals and then evaluating the aggregation of platelets isolated from these animals. researchgate.netmdpi.commdpi.com For instance, spiramine C1, a related atisine-type diterpene alkaloid from S. japonica, has been shown to inhibit platelet aggregation induced by PAF, ADP, and arachidonic acid in a concentration-dependent manner in vitro, indicating a non-selective antiplatelet action in that specific study. nih.govmdpi.com Spiramine Q, another atisine-type diterpene alkaloid from S. japonica var. incisa, selectively inhibited arachidonic acid-induced platelet aggregation in vitro and ex vivo and decreased serotonin (B10506) secretion from rabbit platelets. researchgate.net Spiradine F has also been reported to significantly inhibit PAF-induced platelet aggregation in a concentration-dependent manner. targetmol.com

Role in Traditional Medicine Formulations and Network Pharmacology Studies

Spiradine A has been identified as a component in traditional medicine formulations, and its potential role and mechanisms of action within these complex systems have been explored using network pharmacology. researchgate.net

Computational Molecular Docking Analysis with Disease-Related Targets

Computational molecular docking analysis is a technique used in network pharmacology to predict the binding affinity and interaction modes between active components of traditional medicines and potential disease-related protein targets. all-imm.comfrontiersin.orgnih.gov This approach helps in understanding the potential molecular mechanisms underlying the therapeutic effects. While specific molecular docking data for this compound with particular targets in the context of GSD for conditions like knee osteoarthritis have been explored, the detailed binding interactions and affinities would be presented in specific research findings. researchgate.netall-imm.comresearchgate.net This analysis can provide insights into which proteins this compound might interact with, thereby influencing disease pathways.

Functional Enrichment Analysis of Signaling Pathways (e.g., PI3K-Akt, TNF, TLR, NF-κB)

Functional enrichment analysis, often conducted as part of network pharmacology studies, helps to identify the key biological processes, cellular components, and signaling pathways that the predicted targets of active compounds are involved in. all-imm.comnih.govresearchgate.net Studies investigating the mechanisms of traditional Chinese medicine formulas containing active components like this compound, such as GSD, for conditions like knee osteoarthritis, have indicated that the targets are significantly enriched in pathways such as the PI3K-Akt signaling pathway, TNF signaling pathway, Toll-like receptor (TLR) signaling pathway, and NF-κB signaling pathway. researchgate.netall-imm.comresearchgate.netresearchgate.net These pathways are known to play crucial roles in inflammation, immune responses, and cell survival, suggesting that this compound, as a component of GSD, may exert its therapeutic effects by modulating these key biological routes. nih.govmdpi.comfrontiersin.org

Exploration of Molecular Targets and Pathway Modulation by this compound

Understanding the molecular targets and the modulation of cellular signaling pathways by this compound is crucial for elucidating its biological activities. While specific detailed studies on this compound's direct interaction with individual proteins or comprehensive protein-protein interaction networks are not extensively detailed in the provided search results, the broader class of hetisine-type diterpenoid alkaloids, to which this compound belongs, is known to exhibit diverse bioactivities that are closely related to their chemical structures. semanticscholar.orgresearchgate.netrsc.org Network pharmacology analysis is a method that can be used to analyze drug action pathways through multi-pathway and multi-target interactions. nih.gov

Interactions with Key Proteins and Protein–Protein Interaction Networks

Protein-protein interactions (PPIs) are fundamental to cellular processes, and their disruption can impact cell viability and function. ebi.ac.uknih.gov Protein interaction networks represent the complex web of physical contacts between proteins within a cell. ebi.ac.uknih.govfrontiersin.org These networks can represent both stable interactions within protein complexes and transient interactions involved in processes like signal transduction. ebi.ac.uk While the search results highlight the importance of studying protein interaction networks in understanding disease states and drug development, specific data on this compound's direct interactions or its influence on particular protein-protein interaction networks were not found. ebi.ac.uknih.govfrontiersin.orgplos.org However, network pharmacology studies on complex traditional Chinese medicines containing compounds like this compound have aimed to identify potential targets and their interactions. nih.gov

Modulation of Cellular Signaling Cascades

Cellular signaling pathways are critical for coordinating biochemical events within a cell and regulating functions such as growth, metabolism, and immune response. researchgate.netmdpi.com Aberrations in these pathways are linked to various diseases, including cancer and neurodegenerative disorders. researchgate.net Key signaling pathways include MAPK/ERK, PI3K/AKT, JAK-STAT, and Wnt signaling. researchgate.net While direct evidence of this compound's specific modulation of these pathways is not extensively detailed in the provided search results, studies on other compounds, including other natural products and therapeutic agents, demonstrate that modulation of pathways like NF-κB and MAPK is involved in their anti-inflammatory effects. frontiersin.orgnih.govmdpi.comstanford.edufrontiersin.org The Akt signaling pathway is also known to play a crucial role in cellular proliferation and survival. oatext.comnih.gov Further research is needed to specifically delineate how this compound interacts with and modulates these or other critical cellular signaling cascades.

Broad Spectrum Biological Activities of Hetisine-Type Diterpenoid Alkaloids

Hetisine-type diterpenoid alkaloids, including this compound, have been reported to possess a wide range of biological activities. semanticscholar.orgresearchgate.netrsc.orgnih.gov These activities suggest potential therapeutic applications for this class of compounds.

Anti-inflammatory Effects in Preclinical Models

Hetisine-type diterpenoid alkaloids have demonstrated anti-inflammatory effects. semanticscholar.orgresearchgate.netrsc.org Preclinical models are widely used to study the anti-inflammatory properties of compounds and their underlying mechanisms. frontiersin.orgnih.gov For instance, studies using LPS-induced inflammation models in macrophages have shown that certain compounds can inhibit the production of pro-inflammatory mediators and cytokines by downregulating signaling pathways like NF-κB and MAPK. nih.govmdpi.com Animal models, such as LPS-challenged mice, are also utilized to assess the anti-inflammatory effects of various treatments. frontiersin.orgstanford.edu While the search results indicate that hetisine-type diterpenoid alkaloids have anti-inflammatory actions, specific detailed findings on this compound's anti-inflammatory effects in preclinical models were not prominently featured. semanticscholar.orgresearchgate.netrsc.org

Neuroprotective Investigations in Relevant In Vitro Systems

Neuroprotective effects have been investigated for various natural compounds in relevant in vitro systems. researchgate.netnih.govmednexus.orgmdpi.commedicinescience.org In vitro models using neuronal cell lines, such as SH-SY5Y cells and PC12 cells, are commonly employed to evaluate the potential neuroprotective properties of agents against induced damage, such as oxidative stress. nih.govmednexus.orgmdpi.com These studies often assess the ability of compounds to enhance antioxidant activities, decrease reactive oxygen species, and modulate pathways involved in neuroprotection, such as the Nrf2/ARE pathway. mdpi.com While the search results mention neuroprotective effects in the context of hetisine-type diterpenoid alkaloids, specific detailed investigations focusing solely on this compound's neuroprotective effects in in vitro systems were not extensively provided. researchgate.net

Anticancer Activity in Cell Lines (e.g., MCF-7 cells)

Anticancer activity is another biological effect associated with hetisine-type diterpenoid alkaloids. semanticscholar.orgresearchgate.netrsc.orgnih.gov Studies evaluating the cytotoxic effects of compounds are frequently conducted using various cancer cell lines, including MCF-7 breast cancer cells. ipb.ac.idresearchgate.netmdpi.comnih.govarchivesofmedicalscience.com These investigations often determine the concentration required to inhibit cell growth (IC50 values) and assess mechanisms such as the induction of apoptosis. ipb.ac.idresearchgate.netmdpi.comarchivesofmedicalscience.com For example, extracts from Spirulina have shown cytotoxic activity against MCF-7 cells and induced apoptosis. ipb.ac.idresearchgate.net Other natural compounds have also demonstrated dose-dependent cytotoxic effects on MCF-7 cells. mdpi.comnih.govarchivesofmedicalscience.com While the search results indicate antitumor activity for hetisine-type diterpenoid alkaloids, specific detailed findings on this compound's anticancer activity, particularly in cell lines like MCF-7, were not a primary focus of the provided snippets. semanticscholar.orgresearchgate.netrsc.orgnih.gov

Based on the available information from the conducted searches, no specific data or detailed research findings regarding the antiviral activity of the chemical compound this compound against specific pathogens, such as SARS-CoV-2, in cell-based assays were found.

Structure Activity Relationship Sar Studies of Spiradine a and Its Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophores represent the ensemble of steric and electronic features of a molecule that are necessary for optimal interactions with a specific biological target and to trigger a biological response. univie.ac.atcreative-biostructure.com These features can include hydrogen bond donors and acceptors, aromatic rings, and ionic centers, arranged in a specific 3D spatial orientation. univie.ac.atcreative-biostructure.com Identifying the pharmacophore of Spiradine A or its active derivatives involves analyzing a series of related compounds with varying biological activities. univie.ac.atdrugdesign.org By comparing the structures of active and inactive analogs, common structural elements and their spatial arrangement that correlate with activity can be deduced. univie.ac.atdrugdesign.org

For hetisine-type diterpenoid alkaloids, to which this compound belongs, SAR studies have indicated that biological activities are closely related to the number and variety of acyl groups at certain positions, as well as the state of the nitrogen atom and various substituents on the heptacyclic skeleton. rsc.orgresearchgate.net For instance, in some hetisine-type alkaloid analogs, the propylene (B89431) glycol amine group has been suggested as a key pharmacophore responsible for antiarrhythmic activity. rsc.org While specific detailed pharmacophore models solely for this compound were not extensively found in the provided search results, the general principles of pharmacophore elucidation for this class of compounds involve identifying these crucial functional groups and their spatial relationships necessary for binding to a biological target. univie.ac.atcreative-biostructure.comdrugdesign.org

Impact of Structural Modifications on Efficacy and Selectivity

Structural modifications of a lead compound are a core aspect of SAR studies aimed at improving efficacy and selectivity. gardp.org For this compound derivatives, alterations to the hetisine (B12785939) skeleton, including changes to substituents (such as hydroxyl, ketone carbonyl, and ester groups like acetyl, isobutyl, 2-methylbutyryl, and benzoyl) and their positions, can significantly impact biological activity. researchgate.net The state of the nitrogen atom is also noted as contributing to structural diversity and potentially influencing activity. researchgate.net

Although detailed data tables specifically on the impact of individual structural modifications on this compound's efficacy and selectivity were not retrieved, the general understanding of SAR in diterpenoid alkaloids suggests that even simple modifications can lead to improved activity. rsc.org For example, studies on spiramycins, another class of macrolide antibiotics (distinct from diterpenoid alkaloids), demonstrated that specific acyl group modifications resulted in enhanced therapeutic effects. nih.gov This highlights the sensitivity of biological activity to subtle structural changes within complex natural product scaffolds like this compound. rsc.orgnih.gov Achieving selectivity often involves tailoring modifications to optimize interactions with the intended biological target while minimizing off-target binding. gardp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models to correlate structural and physicochemical properties of compounds with their biological activities. wikipedia.orgwikipedia.org This allows for the prediction of the activity of new, untested compounds and provides insights into the structural features that quantitatively influence activity. wikipedia.orgwikipedia.orgmdpi.com QSAR models use molecular descriptors (numerical representations of chemical structure and properties) as predictor variables to model a biological response. wikipedia.org

For this compound analogs, QSAR modeling could involve calculating various descriptors (e.g., electronic, steric, hydrophobic) for a series of derivatives with known biological activities. wikipedia.orgnih.gov Statistical methods would then be employed to build a model that relates these descriptors to the observed activity. wikipedia.orgnih.gov While specific QSAR models for this compound were not found in the search results, QSAR has been successfully applied to other compound classes, including other natural products and drug candidates, to understand and predict activity. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov A validated QSAR model for this compound analogs could help prioritize the synthesis and testing of new derivatives with predicted optimal activity profiles. wikipedia.orgmdpi.com

Ligand-Based and Structure-Based Drug Design Principles in Optimization Efforts

Drug design efforts for this compound and its derivatives can employ both ligand-based drug design (LBDD) and structure-based drug design (SBDD) principles. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is used when the 3D structure of the biological target is unknown. biosolveit.degardp.orgnih.gov It relies on the knowledge of existing active molecules (ligands) to infer the structural and electronic features required for activity. biosolveit.degardp.orgnih.gov Techniques like pharmacophore modeling (as discussed in 6.1), molecular similarity analysis, and QSAR fall under LBDD. nih.govbiosolveit.degardp.orgnih.govsygnaturediscovery.com By analyzing the properties of active this compound derivatives, LBDD can help design new analogs with similar or improved activity profiles. biosolveit.degardp.orgnih.gov

Structure-Based Drug Design (SBDD) , conversely, utilizes the 3D structure of the biological target protein to guide the design of ligands that can bind with high affinity and specificity. nih.govdrugdiscoverynews.comlongdom.orgmdpi.comresearchgate.net This approach typically involves techniques like molecular docking, molecular dynamics simulations, and virtual screening. drugdiscoverynews.comlongdom.orgmdpi.comresearchgate.net If the structure of the protein target of this compound were known, SBDD could be used to visualize the binding site, understand the interactions between this compound and the target at an atomic level, and design derivatives that optimize these interactions. nih.govdrugdiscoverynews.comlongdom.orgmdpi.comresearchgate.net

In optimization efforts for this compound analogs, both LBDD and SBDD can be used iteratively or in combination. nih.govsygnaturediscovery.com For example, LBDD might be used initially to identify promising structural motifs, followed by SBDD (if the target structure is available) to refine the designs and predict binding affinities. nih.govsygnaturediscovery.com These computational approaches, coupled with experimental synthesis and testing, accelerate the process of identifying potent and selective drug candidates based on the this compound scaffold. nih.govsygnaturediscovery.commdpi.comresearchgate.net

Advanced Research Methodologies and Future Directions in Spiradine a Research

Integrated Omics Approaches for Comprehensive Biological Profiling

Integrated omics approaches involve the combination and analysis of data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. nih.gov, mdpi.com, nih.gov, frontiersin.org This approach can be instrumental in understanding the complex biological effects of Spiradine A. By examining changes at the genetic, transcript, protein, and metabolite levels within a biological system exposed to this compound, researchers can gain comprehensive insights into the cellular pathways and molecular targets affected. nih.gov, nih.gov

For this compound research, integrated omics could help to:

Identify specific genes whose expression is altered upon this compound treatment (transcriptomics).

Determine which proteins are up- or down-regulated in response to this compound (proteomics).

Characterize changes in cellular metabolic profiles induced by this compound, potentially revealing its impact on various biochemical pathways (metabolomics). nih.gov, nih.gov

Correlate these molecular changes with observed biological activities, leading to a more complete picture of how this compound exerts its effects. nih.gov, mdpi.com

Integrating these diverse datasets requires sophisticated bioinformatics and computational tools to identify meaningful correlations and patterns that would not be apparent from individual omics studies. amazon.com, nih.gov This comprehensive profiling can reveal the intricate network of interactions influenced by this compound, guiding further investigations into its precise mechanisms.

Computational Chemistry and Molecular Modeling in Mechanism Elucidation

Computational chemistry and molecular modeling play a vital role in modern natural product research, offering powerful tools to investigate molecular structures, properties, and interactions at an atomic level. fiveable.me, unifap.br, For this compound, these methods can provide crucial insights into its potential mechanisms of action and interactions with biological targets. unifap.br, upc.edu

Computational approaches enable researchers to:

Predict the three-dimensional structure of this compound and its derivatives. unifap.br, upc.edu

Analyze the electronic distribution and reactivity of the molecule. sci-hub.se, mdpi.com, scienceopen.com

Simulate the dynamic behavior of this compound in different environments. fiveable.me, upc.edu

Model interactions between this compound and potential biological targets, such as proteins or enzymes. unifap.br, openaccessjournals.com

Molecular dynamics (MD) simulations are a key computational technique used to study the time-dependent behavior of molecular systems. fiveable.me, upc.edu, mdpi.com By simulating the movement of atoms and molecules over time, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules. chemrxiv.org, mdpi.com

In the context of this compound research, MD simulations can be used to:

Investigate the stability of this compound in different solvent environments.

Study the binding process of this compound to a target protein, observing how the molecules approach and interact. openaccessjournals.com, mdpi.com, cecam.org

Estimate the binding affinity between this compound and its potential targets by analyzing the strength and duration of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. openaccessjournals.com, mdpi.com, chemrxiv.org, nih.gov

Explore conformational changes in the target protein induced by this compound binding. mdpi.com

These simulations can help to understand the dynamic nature of this compound's interactions and provide a more realistic picture of its behavior in a biological setting compared to static docking studies. chemrxiv.org, mdpi.com

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. aspbs.com, fiveable.me, Methods such as Density Functional Theory (DFT) are commonly employed to calculate properties that are difficult or impossible to obtain experimentally. sci-hub.se, mdpi.com, scienceopen.com

For this compound, quantum chemical calculations can provide valuable information on:

Electronic properties, such as molecular orbitals (HOMO and LUMO energies), charge distribution, and dipole moment, which are crucial for understanding its reactivity and potential interactions. sci-hub.se, mdpi.com

Spectroscopic properties, which can aid in the identification and characterization of this compound and its derivatives. sci-hub.se

Reaction mechanisms and pathways by calculating activation energies and transition states for potential chemical transformations of this compound. fiveable.me, scienceopen.com, researchgate.net

Understanding the electronic properties and reactivity of this compound through quantum chemical calculations can help predict its behavior in biological systems and guide the rational design of more potent or stable derivatives. mdpi.com, scienceopen.com

Molecular Dynamics Simulations to Understand Binding Affinity

Development of Innovative In Vitro Assays for High-Throughput Screening of this compound Derivatives

The discovery of new drug candidates or bioactive compounds often relies on screening large libraries of molecules. High-throughput screening (HTS) involves the rapid testing of thousands to millions of compounds against a biological target or pathway using automated systems. axxam.com, selvita.com Developing innovative in vitro assays specifically tailored for this compound and its derivatives is essential for efficiently identifying compounds with desired activities. spirochem.com, mdpi.com

Innovative in vitro assays for this compound research could focus on:

Developing cell-based assays that measure specific cellular responses to this compound, such as cytotoxicity, pathway activation, or inhibition.

Creating biochemical assays that assess the interaction of this compound with purified target proteins or enzymes. axxam.com

Miniaturizing existing assays and adapting them for automated liquid handling and detection systems to enable HTS. selvita.com

Utilizing advanced detection technologies, such as fluorescence, luminescence, or label-free methods, to increase sensitivity and throughput. axxam.com

The development of such assays, coupled with access to diverse libraries of this compound derivatives (potentially generated through synthetic or semi-synthetic routes), can significantly accelerate the discovery of new lead compounds with enhanced potency or novel activities. mdpi.com, plos.org

Biotechnological Strategies for Sustainable Production and Derivatization of this compound

This compound is a natural product typically isolated from plant sources. nih.gov Conventional extraction from plants can be subject to variations in yield due to environmental factors, geographical location, and plant availability. benthamscience.com Biotechnological strategies offer promising alternatives for the sustainable production of this compound and the generation of novel derivatives. europa.eu, plos.org, scilit.com, nih.gov, researchgate.net

Biotechnology can contribute to this compound research by:

Providing controlled and reproducible systems for producing this compound.

Enabling the potential for higher yields compared to traditional extraction.

Offering methods for generating structural diversity through biotransformation or metabolic engineering.

Plant cell and tissue culture techniques involve growing plant cells, tissues, or organs in a sterile laboratory environment on a nutrient medium. benthamscience.com, mdpi.com This approach can serve as a sustainable method for producing secondary metabolites like this compound, independent of seasonal and geographical variations. researchgate.net, nih.gov

Key aspects of plant cell and tissue culture for this compound production include:

Establishing callus cultures or cell suspension cultures from this compound-producing plants (e.g., Thalictrum javanicum or Spiraea japonica). nih.gov, benthamscience.com

Optimizing culture conditions, including nutrient composition, light, temperature, and growth regulators, to enhance this compound accumulation. benthamscience.com, researchgate.net, mdpi.com

Employing elicitation strategies, where stress factors or signaling molecules are added to the culture medium to stimulate the biosynthesis of secondary metabolites. researchgate.net, nih.gov

Utilizing bioreactors for large-scale production of this compound from plant cell cultures. mdpi.com

Plant tissue culture also offers opportunities for biotransformation, where enzymes or microorganisms are used to modify this compound or its precursors, potentially leading to the production of novel derivatives with altered properties. nih.gov This biotechnological approach provides a controlled and potentially more sustainable route for obtaining this compound and expanding the chemical space of its analogs for further research.

Biotransformation and Metabolic Engineering Approaches

Metabolic engineering offers promising avenues for the sustainable production and diversification of natural products like this compound. This approach involves modifying cellular pathways in microorganisms or plants to enhance the yield of a desired compound or to produce novel derivatives. nih.govmdpi.com Major strides in plant genomics and metabolic engineering are enabling the possibility of generating alkaloids not previously found or adjusting the concentrations of existing ones in plants like Spiraea japonica. researchgate.net This could potentially lead to more efficient and controlled production of this compound and related compounds. The process often involves identifying the genes and enzymes responsible for the compound's biosynthesis, assembling these pathways in a host organism, and optimizing the pathway for maximum production. mdpi.com

Future Perspectives in Preclinical Drug Discovery and Development Based on this compound Scaffolds

The unique chemical scaffold of this compound, as an atisine-type diterpenoid alkaloid, suggests potential for its use as a basis for developing new therapeutic agents. researchgate.net Preclinical drug discovery and development involve a series of steps to evaluate the potential of a compound before human testing. ppd.combiobide.com This includes identifying and validating targets, optimizing lead compounds, and selecting preclinical candidates. itrlab.comresearchgate.net

Target identification is a critical initial step in drug discovery, aiming to pinpoint the specific molecular or genetic factors involved in a disease that a compound can modulate. itrlab.comaristo-group.com For compounds like this compound, which are often isolated from traditional medicinal plants, target identification can involve investigating their interactions with various biological pathways and proteins. High-throughput screening (HTS) is a common method used to screen large libraries of compounds against potential targets to identify initial "hits" that show activity. itrlab.comastrazeneca.comupmbiomedicals.com While the specific targets of this compound were not detailed in the search results, research on other atisine-type diterpenoid alkaloids has explored their diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and potential antiparasitic effects, which implies interaction with relevant biological targets. researchgate.net Future research would focus on systematically identifying the specific molecular targets through which this compound exerts any observed biological effects.

Once a promising compound (a "hit") and its target are identified, the process moves to lead optimization. This phase involves chemically modifying the initial hit compound to improve its potency, selectivity, pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug), and reduce potential toxicity. upmbiomedicals.comspirochem.comnih.govbruker.com The goal is to transform a hit into a "lead compound" with enhanced drug-like properties. upmbiomedicals.com This is an iterative process often involving multiple design-make-test-analyze cycles. bruker.com

Following lead optimization, preclinical candidate selection involves choosing the most promising lead compound(s) to move forward into rigorous preclinical testing. eurofinsdiscovery.comlearningbysimulation.eu This selection is based on a comprehensive evaluation of the compound's efficacy in relevant in vivo models, its pharmacokinetic and pharmacodynamic profiles, and an assessment of its safety risk and manufacturability. ppd.comeurofinsdiscovery.com Preclinical studies aim to gather sufficient data to support the initiation of human clinical trials. ppd.combiobide.com For this compound or compounds derived from its scaffold, this would involve detailed studies to demonstrate efficacy in disease models, understand its metabolic fate and how it is processed by the body, and evaluate potential toxicities in animal studies, adhering to guidelines such as Good Laboratory Practice (GLP). ppd.comnih.gov The selection of a preclinical candidate is a critical decision point, requiring a thorough understanding of the compound's profile to maximize the chances of success in clinical development. biobide.com

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing Spiradine A’s molecular structure?

To elucidate this compound’s structure, employ nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity analysis, mass spectrometry (MS) for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with existing spectral libraries is critical for validation . For novel compounds, consider X-ray crystallography to resolve stereochemistry. Document methodology parameters (e.g., solvent systems, ionization techniques) to ensure reproducibility .

Q. How can researchers optimize the synthesis protocol for this compound to improve yield and scalability?

Design experiments using factorial approaches to test variables like reaction temperature, catalyst concentration, and solvent polarity. Employ Design of Experiments (DoE) software to identify significant factors. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography gradients). Report yield improvements with comparative tables (e.g., baseline vs. optimized conditions) and statistical validation (e.g., ANOVA) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding studies) based on this compound’s hypothesized mechanism. Use cell viability assays (MTT/XTT) for cytotoxicity profiling. Include positive and negative controls to validate assay robustness. For dose-response analysis, apply logarithmic concentration ranges and calculate IC₅₀/EC₅₀ values using nonlinear regression models .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS for plasma concentration tracking. Perform tissue distribution studies and assess metabolite formation. If poor in vivo activity persists, consider structural analogs with enhanced permeability (e.g., logP optimization) or prodrug strategies. Cross-reference in vitro-in vivo correlation (IVIVC) models to identify discordant variables .

Q. How can researchers validate this compound’s mechanism of action at the molecular level?

Use CRISPR-Cas9 gene editing to knock out putative target genes in cell lines and observe phenotypic changes. Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For protein targets, perform molecular docking simulations and validate with mutagenesis studies. Publish raw data (e.g., binding curves, docking scores) to facilitate peer validation .

Q. What computational approaches are effective for predicting this compound’s structure-activity relationships (SAR)?

Apply QSAR models using descriptors like molecular weight, polar surface area, and H-bond donors. Train machine learning algorithms on existing bioactivity datasets to predict novel analogs. Validate predictions with synthesis and testing. Use molecular dynamics simulations to assess target-ligand stability. Disclose model limitations (e.g., training data bias) to avoid overinterpretation .

Methodological Guidelines for Data Analysis and Reporting

- Data Tables : Include comparative tables for spectroscopic data (e.g., δ values in NMR), synthesis yields, and bioactivity metrics. Annotate outliers and statistical significance (p-values) .

- Literature Review : Use databases like SciFinder and PubMed to compile primary sources. Critically evaluate methodologies from prior studies to identify knowledge gaps .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental validity. Discuss confounding variables in the "Limitations" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.